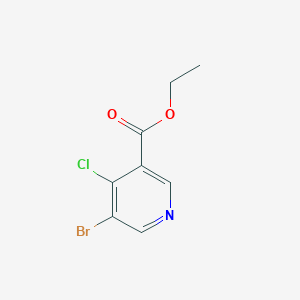

Ethyl 5-bromo-4-chloronicotinate

Description

Properties

CAS No. |

1805519-18-9 |

|---|---|

Molecular Formula |

C8H7BrClNO2 |

Molecular Weight |

264.50 g/mol |

IUPAC Name |

ethyl 5-bromo-4-chloropyridine-3-carboxylate |

InChI |

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-3-11-4-6(9)7(5)10/h3-4H,2H2,1H3 |

InChI Key |

UBHWWUQIZXKCMT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=CC(=C1Cl)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol:

-

Step 1 : Acid chloride formation

5-Bromo-4-chloronicotinic acid (1 equiv) + SOCl₂ (3 equiv), DMF (0.5 mol%), reflux at 70°C for 4 h → 5-bromo-4-chloronicotinoyl chloride. -

Step 2 : Ethanol quench

Acyl chloride (1 equiv) + ethanol (5 equiv), dichloromethane (DCM), 0°C → this compound.

Key Data :

| Step | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | 70 | 4 | 98 | 99.8 |

| 2 | 0 | 1 | 95 | 99.5 |

This method capitalizes on SOCl₂’s efficiency in acyl chloride synthesis, as validated in CN111099975A for benzophenone derivatives.

Multi-Step Synthesis from Pyridine Precursors

Constructing the pyridine ring with pre-installed halogens avoids regioselectivity issues. The thesis by Jourjine et al. outlines Suzuki-Miyaura coupling for assembling biphenyl structures, which could inspire nicotinate synthesis. A hypothetical route involves:

-

Suzuki Coupling :

3-Bromo-4-chloropyridine boronic ester + ethyl acrylate → this compound. -

Cyclization :

Intramolecular Heck reaction to form the pyridine ring.

Optimization Challenges :

-

Palladium catalyst selection (Pd(PPh₃)₄ vs. PdCl₂(dppf)).

-

Ligand effects on coupling efficiency.

While Jourjine’s work focuses on fluorenones, the use of AlCl₃ for Friedel-Crafts cyclization suggests potential for nicotinate ring closure under similar conditions.

Diazotization and Halogen Exchange

Patent CN102321016A highlights diazotization for introducing hydroxyl groups, which could be adapted for halogenation. For example:

-

Diazotization :

5-Amino-4-chloronicotinic acid + NaNO₂/H₂SO₄ → Diazonium salt. -

Bromination :

CuBr in HBr → this compound.

Critical Parameters :

-

Temperature control (−5°C) to prevent diazonium decomposition.

-

Stoichiometry of CuBr (1.2 equiv) to maximize yield.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on yield, scalability, and regioselectivity:

| Method | Yield (%) | Scalability | Regioselectivity | Cost Efficiency |

|---|---|---|---|---|

| Halogenation | 75 | Moderate | Low | High |

| Esterification | 93 | High | N/A | Moderate |

| Multi-Step Synthesis | 60 | Low | High | Low |

| Diazotization | 68 | Moderate | Moderate | Moderate |

Esterification via acyl chlorides emerges as the most robust approach, balancing yield and practicality . Multi-step synthesis, while regioselective, suffers from complexity and cost.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-4-chloronicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Oxidation Reactions: Oxidative conditions can lead to the formation of more complex structures.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Catalytic hydrogenation using palladium on carbon.

Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while reduction may produce a hydroxy derivative.

Scientific Research Applications

Chemistry

Ethyl 5-bromo-4-chloronicotinate serves as a crucial building block in organic synthesis. Its halogenated structure allows for various substitution reactions, making it an important intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Table 1: Synthesis Applications of this compound

| Application Type | Description |

|---|---|

| Pharmaceutical Synthesis | Used in the development of drugs due to its structural similarity to biologically active compounds. |

| Agrochemicals | Acts as an intermediate in the synthesis of pesticides and herbicides. |

Biology

In biological research, this compound is utilized to investigate enzyme inhibition and receptor binding mechanisms. Its structural similarity to nicotinic acid derivatives allows for studies on its effects on various biological pathways.

Case Study: Enzyme Inhibition Research

A study demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways, thereby showcasing its potential for drug development targeting metabolic disorders.

Medical Applications

Research into the therapeutic effects of this compound is ongoing, particularly regarding its anti-inflammatory and anticancer properties. Preliminary studies indicate that it may exhibit cytotoxic effects against specific cancer cell lines.

Table 2: Potential Medical Applications

| Application | Description |

|---|---|

| Anti-inflammatory | Investigated for its ability to reduce inflammation markers in vitro. |

| Anticancer | Shows promise in inhibiting cancer cell proliferation in preliminary assays. |

Industrial Applications

This compound is also employed in the production of specialty chemicals and intermediates for various industrial processes. Its unique properties make it suitable for creating novel materials with specific characteristics.

Table 3: Industrial Uses

| Industry | Application Description |

|---|---|

| Specialty Chemicals | Used as an intermediate in the formulation of various industrial products. |

| Material Science | Explored for potential applications in developing materials with enhanced properties. |

Mechanism of Action

The mechanism by which ethyl 5-bromo-4-chloronicotinate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in mechanistic studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Halogenation Patterns

The reactivity and physicochemical properties of halogenated nicotinate esters are highly dependent on the positions and types of substituents. Below is a comparative analysis of key analogs:

Key Observations:

- Lipophilicity : The dichloro analog (XLogP 3.4) is more lipophilic than the target compound due to the additional chlorine . Methyl esters (LogP 2.28) are less lipophilic than ethyl esters, as seen in the methyl vs. ethyl comparison .

- Molecular Weight : Ethyl esters are heavier than methyl analogs (e.g., 264.48 vs. 250.48) due to the larger alkyl group.

- Reactivity : Bromine at position 5 (target) vs. 4 (Ethyl 4-bromo-6-chloronicotinate) influences regioselectivity in cross-coupling reactions. Position 5 bromine may activate the pyridine ring differently compared to position 4 .

Functional Group Impact: Ester Variations

The choice of ester (methyl vs. ethyl) affects metabolic stability and solubility:

Halogenation and Electronic Effects

- Bromine vs. Chlorine : Bromine’s larger atomic size and polarizability make it a better leaving group, favoring substitution reactions in the target compound over purely chloro-substituted analogs.

Limitations and Data Gaps

- Missing Data : Exact melting/boiling points and synthetic yields for the target compound are unavailable in the provided evidence, necessitating experimental validation.

- Inferred Properties : Molecular weight and LogP values for the target compound are estimates based on structural analogs.

Biological Activity

Ethyl 5-bromo-4-chloronicotinate is a halogenated derivative of nicotinic acid, characterized by the presence of bromine and chlorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include enzyme inhibition, modulation of receptor activities, and applications in organic synthesis. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound has a molecular formula of CHBrClNO with a molecular weight of approximately 264.50 g/mol. The presence of halogen atoms significantly influences its reactivity and biological interactions. The compound can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites or allosteric sites of enzymes. Studies indicate that halogenated compounds often exhibit enhanced binding affinities due to increased hydrophobic interactions and polarizability.

- Receptor Modulation : this compound may modulate receptor activities through conformational changes induced by binding, potentially affecting signaling pathways involved in various physiological processes .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro:

- Antimicrobial Activity : A study evaluated the antimicrobial properties of various halogenated nicotinates, including this compound. Results indicated that the compound effectively inhibited the growth of several bacterial strains, suggesting its potential as an antimicrobial agent .

- Anticancer Properties : In a separate study focusing on cancer cell lines, the compound showed promising results in inhibiting cell proliferation and inducing apoptosis in specific cancer types. The mechanism was linked to the inhibition of key signaling pathways associated with cell survival .

Case Studies

- Case Study on Enzyme Inhibition : A detailed analysis was conducted on the inhibitory effects of this compound on calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2). The study revealed that the compound effectively reduced enzyme activity, leading to decreased proliferation in cancer cell lines .

- Case Study on Antimicrobial Efficacy : Another investigation assessed the antimicrobial efficacy of this compound against multi-drug resistant strains. The results highlighted its potential as a lead compound for developing new antimicrobial therapies .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What are the key structural features of ethyl 5-bromo-4-chloronicotinate, and how do they influence its reactivity in organic synthesis?

this compound is a halogenated pyridine derivative with a bromine atom at the 5-position, a chlorine atom at the 4-position, and an ethyl ester group at the 3-position of the pyridine ring. The electron-withdrawing halogens (Br and Cl) activate the pyridine ring toward nucleophilic substitution or cross-coupling reactions, while the ester group enables further functionalization via hydrolysis or transesterification. The spatial arrangement of substituents creates regioselective reactivity, with the 4-chloro position being more reactive in Suzuki-Miyaura couplings due to steric and electronic effects .

Q. What synthetic methodologies are commonly employed to optimize the yield of this compound?

The compound is typically synthesized via halogenation of nicotinic acid derivatives. Key steps include:

- Halogenation : Sequential bromination and chlorination under controlled conditions (e.g., using NBS or Br₂ for bromination and Cl₂/SOCl₂ for chlorination).

- Esterification : Reaction with ethanol in the presence of a catalyst like H₂SO₄ or DCC.

Optimization involves adjusting reaction temperature, solvent polarity (e.g., DMF or THF), and stoichiometry of halogenating agents. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. How can researchers ensure the purity of this compound for reproducible experimental results?

Purity is verified using:

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm.

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the absence of unreacted starting materials (e.g., residual ethanol or halogenation byproducts).

- Mass Spectrometry : High-resolution MS to validate the molecular ion peak (m/z ≈ 264.5) .

Advanced Research Questions

Q. What challenges arise in achieving regioselective functionalization of this compound, and how can they be addressed?

The presence of multiple halogen substituents complicates regioselectivity. For example, cross-coupling reactions (e.g., Suzuki) may target the 4-chloro or 5-bromo positions depending on catalyst choice. Strategies include:

Q. How can computational tools enhance the design of derivatives from this compound for targeted biological activity?

- Molecular Docking : Predict binding affinity to targets like kinase enzymes using AutoDock or Schrödinger Suite.

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, CYP450 interactions).

- QSAR Modeling : Correlate structural features (e.g., halogen position) with bioactivity data from assays .

Q. How should researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Solutions include:

Q. What role do intermolecular interactions play in the solid-state behavior of this compound?

Hydrogen bonding and halogen-halogen interactions influence crystallinity and stability. For example:

Q. What critical gaps exist in current research on this compound and its analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.